molecular formula C6H6BrFN2 B13937268 6-Bromo-5-fluoro-2-methylpyridin-3-amine

6-Bromo-5-fluoro-2-methylpyridin-3-amine

Cat. No.: B13937268
M. Wt: 205.03 g/mol
InChI Key: PYBLHVRWVPMMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinamine, 6-bromo-5-fluoro-2-methyl- is a heterocyclic organic compound with the molecular formula C6H6BrFN2. This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, fluorine, and methyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinamine, 6-bromo-5-fluoro-2-methyl- typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of 2-methylpyridine, followed by amination. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also minimizes human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinamine, 6-bromo-5-fluoro-2-methyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in various applications.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents like dioxane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Pyridinamine, 6-bromo-5-fluoro-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Pyridinamine, 6-bromo-5-fluoro-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinamine, 5-fluoro-2-methyl-
  • 2-Pyridinamine, 6-bromo-5-fluoro-3-methyl-
  • 3-Amino-2-bromo-5-fluoropyridine

Uniqueness

3-Pyridinamine, 6-bromo-5-fluoro-2-methyl- is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

6-bromo-5-fluoro-2-methylpyridin-3-amine

InChI

InChI=1S/C6H6BrFN2/c1-3-5(9)2-4(8)6(7)10-3/h2H,9H2,1H3

InChI Key

PYBLHVRWVPMMQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1N)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.